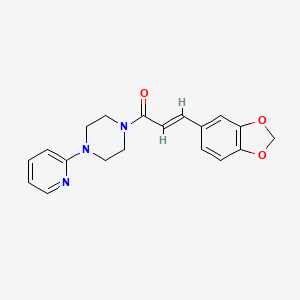
1,3-Dioxane-4-methanol, 5-hydroxy-2-phenyl-, (2R,4S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane-4-methanol, 5-hydroxy-2-phenyl-, (2R,4S,5R)- is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPM and has been studied for its role in treating various diseases.
Applications De Recherche Scientifique
Claisen Rearrangements in Organic Chemistry
The compound 1,3-Dioxane-4-methanol, 5-hydroxy-2-phenyl-, (2R,4S,5R) is utilized in the study of Claisen rearrangements. Specifically, the E and Z isomers of this compound, derived from 4,6-O-ethylidene-D-glucose, served as substrates for Claisen rearrangements with triethyl orthoacetate. This research contributes to understanding stereoselectivity in organic reactions (Tadano, Minami, & Ogawa, 1990).
Synthesis of Cofacial Bismetallophthalocyanines
In the field of materials science, a precursor of this compound was utilized in the synthesis of novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These substances were explored for their electrochemical and electrical properties, indicating potential applications in semiconductor technology and materials science (Özer et al., 2007).
Novel Skeletal Rearrangement Reactions
Research on 1,3-dioxane derivatives has also included studies on novel skeletal rearrangement reactions. For example, treatment of 2,5-diphenyl-1,4-dithiin-1-oxide with hydrochloric acid in dioxane leads to unique skeletal rearrangements, demonstrating the compound's utility in exploring new reaction pathways (KobayashiKeiji & MutaiKiyoshi, 1981).
Applications in Crystal Structure Analysis
The compound has been synthesized and used in crystal structure analysis. The analysis of its crystal structure has provided insights into molecular configurations and intermolecular interactions, which are crucial in the field of structural chemistry (Li, Wang, & Chen, 2001).
Surface Property Studies in Surfactant Chemistry
In surfactant chemistry, derivatives of 1,3-dioxane have been synthesized and examined for their surface properties. This research is significant for understanding and developing new surfactants with potential applications in various industries (Piasecki, Burczyk, & Ruchala, 1998).
Photolysis Studies in Organic Chemistry
The compound has been a subject of study in photolysis experiments. Investigations into how it reacts under certain light conditions provide valuable insights into photochemical processes, which can be applied in fields like organic synthesis and photochemistry (Prager & Smith, 1994).
Propriétés
IUPAC Name |
(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMTMWCUMBRFX-OUAUKWLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

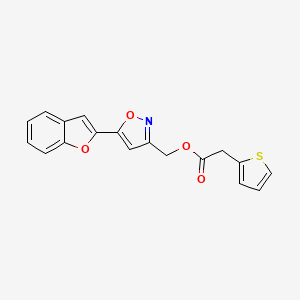
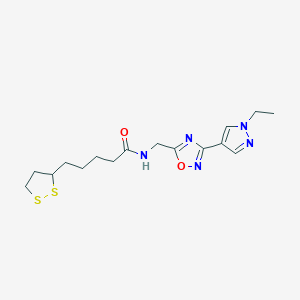
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate](/img/structure/B2420756.png)
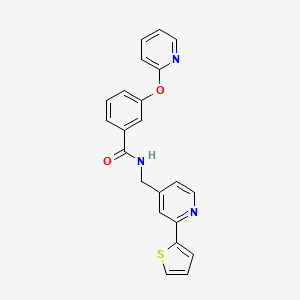
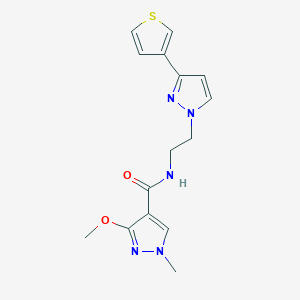
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420760.png)
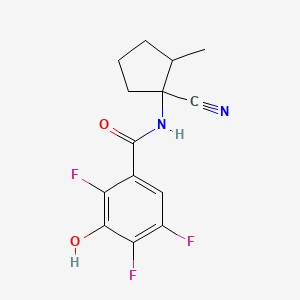
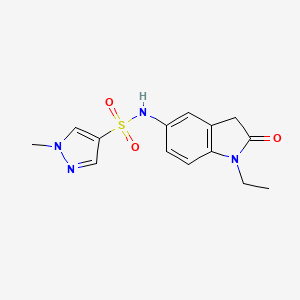
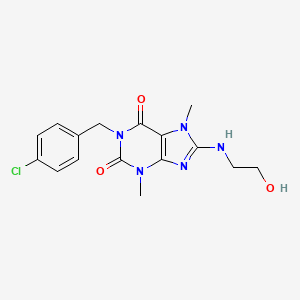

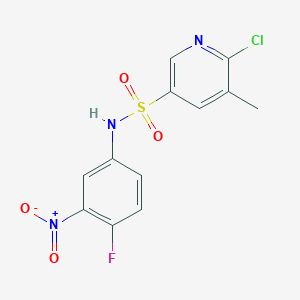
![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)
